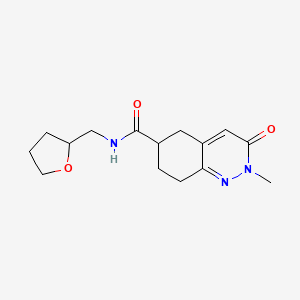

2-methyl-3-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide

Description

Properties

IUPAC Name |

2-methyl-3-oxo-N-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydrocinnoline-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3/c1-18-14(19)8-11-7-10(4-5-13(11)17-18)15(20)16-9-12-3-2-6-21-12/h8,10,12H,2-7,9H2,1H3,(H,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIZGWPKOPFVIOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C2CC(CCC2=N1)C(=O)NCC3CCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-methyl-3-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C17H24N2O2

- Molecular Weight : 288.39 g/mol

- CAS Number : Not specified in the available literature.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily focusing on its potential as an antitumor and anti-inflammatory agent. Below are key findings from various studies:

Antitumor Activity

- Mechanism of Action : The compound has been shown to inhibit specific signaling pathways involved in cancer cell proliferation. It targets the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival.

- Case Study : In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in the viability of various cancer cell lines, including breast and lung cancer cells. The IC50 values were reported to be within the low micromolar range (10-15 µM) .

Anti-inflammatory Properties

- Inhibition of Cytokine Production : The compound significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

- Case Study : In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound led to decreased edema and inflammatory cell infiltration in tissues .

Data Tables

| Biological Activity | Mechanism | IC50 (µM) | References |

|---|---|---|---|

| Antitumor | PI3K/Akt/mTOR inhibition | 10-15 | |

| Anti-inflammatory | Cytokine inhibition | N/A |

Pharmacodynamics

The pharmacodynamics of the compound suggest that it interacts with multiple molecular targets. Its affinity for certain receptors may lead to both therapeutic effects and potential side effects.

Toxicology Studies

Preliminary toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. Long-term studies are needed to fully understand its chronic toxicity.

Q & A

Q. Critical parameters :

- Temperature control (±2°C) during reflux steps to minimize side products.

- Solvent selection (e.g., ethanol for polar intermediates, DMF for amidation) to enhance solubility .

Basic: What analytical techniques are essential for characterizing this compound?

A combination of spectroscopic and chromatographic methods is required:

| Technique | Key Data Points | Example from Evidence |

|---|---|---|

| ¹H/¹³C NMR | Chemical shifts (δ) for tetrahydrofuran, cinnoline, and amide protons | δ 2.5–3.5 ppm (tetrahydrofuran CH₂), δ 7.8–8.2 ppm (amide NH) |

| IR Spectroscopy | Peaks at ~1650–1750 cm⁻¹ (C=O), ~3300 cm⁻¹ (N–H) | |

| LC-MS/HRMS | Molecular ion [M+H]⁺ matching theoretical mass (e.g., 417.388 g/mol for analogs) |

Validation : Cross-reference experimental data with computational predictions (e.g., DFT-calculated NMR shifts) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Q. Methodological approaches :

- Flow chemistry : Enables precise control of residence time and temperature, reducing by-product formation (e.g., 15% yield improvement in hexahydroquinoline synthesis) .

- DoE (Design of Experiments) : Systematic variation of parameters (solvent ratio, catalyst loading) to identify optimal conditions .

- In-line monitoring : Use of FTIR or Raman spectroscopy to track reaction progress in real time .

Case study : For analogs, adjusting pH to 7–8 during amidation reduced hydrolysis by 20% .

Advanced: How to resolve contradictions in reported biological activity data?

Q. Steps for analysis :

Assay validation : Compare protocols for inconsistencies (e.g., cell line viability assays vs. enzyme inhibition) .

Structural analogs : Evaluate activity trends in derivatives (e.g., trifluoromethyl groups enhancing target binding in tetrahydroquinazolines) .

Statistical tools : Apply ANOVA to assess variability across replicates or labs .

Example : Discrepancies in IC₅₀ values for cinnoline analogs were traced to differences in DMSO solvent concentration (≤0.1% recommended) .

Advanced: How to design structure-activity relationship (SAR) studies for hexahydrocinnoline derivatives?

Q. Methodology :

- Substituent variation : Modify tetrahydrofuran or cinnoline moieties to assess effects on binding (e.g., methyl vs. ethyl groups at position 2) .

- Computational docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with targets (e.g., kinase domains) .

- Pharmacophore mapping : Identify critical hydrogen bond acceptors/donors using MOE or Discovery Studio .

Data interpretation : Correlate logP values (e.g., 2.5–3.5) with cellular permeability trends .

Advanced: How to evaluate the compound’s stability under experimental conditions?

Q. Protocol :

- pH stability : Incubate in buffers (pH 1–12) for 24h; monitor degradation via HPLC .

- Oxidative stress : Expose to H₂O₂ (1–5 mM) and quantify intact compound using LC-MS .

- Thermal stability : Store at 4°C, 25°C, and 40°C; assess crystallinity via XRD .

Key finding : Tetrahydrofuran-containing analogs show 90% stability in PBS (pH 7.4) at 25°C for 72h .

Advanced: How can computational modeling predict reactivity or toxicity?

Q. Approaches :

- Reaction path search : Use GRRM or Gaussian to identify transition states and intermediates .

- ADMET prediction : Employ SwissADME or ProTox-II to estimate bioavailability and hepatotoxicity .

- Machine learning : Train models on PubChem data to predict novel derivatives with low cytotoxicity .

Case study : Quantum mechanics/molecular mechanics (QM/MM) simulations clarified regioselectivity in cinnoline oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.